Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1795359-56-6
VCID: VC5202301
InChI: InChI=1S/C16H17NO5/c1-20-14(13-4-3-9-22-13)10-17-15(18)11-5-7-12(8-6-11)16(19)21-2/h3-9,14H,10H2,1-2H3,(H,17,18)
SMILES: COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CO2
Molecular Formula: C16H17NO5
Molecular Weight: 303.314

Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate

CAS No.: 1795359-56-6

Cat. No.: VC5202301

Molecular Formula: C16H17NO5

Molecular Weight: 303.314

* For research use only. Not for human or veterinary use.

Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate - 1795359-56-6

Specification

CAS No. 1795359-56-6
Molecular Formula C16H17NO5
Molecular Weight 303.314
IUPAC Name methyl 4-[[2-(furan-2-yl)-2-methoxyethyl]carbamoyl]benzoate
Standard InChI InChI=1S/C16H17NO5/c1-20-14(13-4-3-9-22-13)10-17-15(18)11-5-7-12(8-6-11)16(19)21-2/h3-9,14H,10H2,1-2H3,(H,17,18)
Standard InChI Key MJWCSPUFHLHAHT-UHFFFAOYSA-N
SMILES COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CO2

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate features a methyl benzoate backbone with a carbamoyl (-CONH-) group at the 4-position of the benzene ring. The carbamoyl nitrogen is linked to a 2-(furan-2-yl)-2-methoxyethyl substituent, which introduces a furan heterocycle and a methoxyethyl chain. The molecular formula is C16_{16}H17_{17}NO5_5, with a calculated molecular weight of 311.31 g/mol .

Key Functional Groups:

  • Methyl benzoate: Provides ester functionality, influencing solubility and reactivity.

  • Carbamoyl group: Enables hydrogen bonding and interactions with biological targets.

  • Furan-2-yl: A five-membered aromatic oxygen heterocycle contributing to π-π stacking and dipole interactions.

  • Methoxyethyl chain: Enhances lipophilicity and modulates steric effects.

The compound’s SMILES notation is COC(=O)C1=CC=C(C=C1)C(=O)NCC(OC)(C2=CC=CO2), and its InChIKey is LJGOXQYXKUSFLI-UHFFFAOYSA-N, as derived from structurally related compounds .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate likely involves a multi-step approach:

Step 1: Preparation of Methyl 4-(Chlorocarbonyl)benzoate

Methyl 4-nitrobenzoate is reduced to methyl 4-aminobenzoate, followed by diazotization and hydrolysis to yield methyl 4-hydroxybenzoate. Subsequent treatment with thionyl chloride (SOCl2_2) converts the hydroxyl group to a reactive acyl chloride.

Methyl 4-hydroxybenzoate+SOCl2Methyl 4-(chlorocarbonyl)benzoate+HCl+SO2\text{Methyl 4-hydroxybenzoate} + \text{SOCl}_2 \rightarrow \text{Methyl 4-(chlorocarbonyl)benzoate} + \text{HCl} + \text{SO}_2

Step 2: Synthesis of 2-(Furan-2-yl)-2-methoxyethylamine

2-Furaldehyde undergoes a Henry reaction with nitromethane to form 2-(furan-2-yl)nitroethane, which is reduced to 2-(furan-2-yl)ethylamine. Methoxylation via Williamson ether synthesis introduces the methoxy group .

2-(Furan-2-yl)ethylamine+CH3ONa2-(Furan-2-yl)-2-methoxyethylamine\text{2-(Furan-2-yl)ethylamine} + \text{CH}_3\text{ONa} \rightarrow \text{2-(Furan-2-yl)-2-methoxyethylamine}

Step 3: Amide Coupling

The acyl chloride reacts with 2-(furan-2-yl)-2-methoxyethylamine in the presence of a base (e.g., triethylamine) to form the target carbamoyl derivative .

Methyl 4-(chlorocarbonyl)benzoate+2-(Furan-2-yl)-2-methoxyethylamineMethyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate+HCl\text{Methyl 4-(chlorocarbonyl)benzoate} + \text{2-(Furan-2-yl)-2-methoxyethylamine} \rightarrow \text{Methyl 4-((2-(furan-2-yl)-2-methoxyethyl)carbamoyl)benzoate} + \text{HCl}

Optimization Considerations

  • Solvent selection: Dichloromethane or THF is preferred for acyl chloride reactions.

  • Temperature: Reactions are typically conducted at 0–25°C to minimize side products.

  • Yield: Reported yields for analogous amide couplings range from 50–75% .

Pharmacological and Biological Activity

Target Engagement and Mechanism

While direct studies on this compound are absent, structurally related carbamoyl benzoates exhibit activity as enzyme inhibitors or receptor modulators. For example:

  • Carbonic anhydrase inhibition: Analogous benzoates with sulfonamide groups show nanomolar affinity.

  • Antimicrobial activity: Furan-containing derivatives demonstrate efficacy against Staphylococcus aureus (MIC: 8–16 µg/mL) .

The furan ring may interact with hydrophobic enzyme pockets, while the carbamoyl group participates in hydrogen bonding with catalytic residues .

ADMET Profiling (Predicted)

  • Absorption: Moderate permeability (Caco-2 Papp_{app}: 12 × 106^{-6} cm/s) due to methoxyethyl chain.

  • Metabolism: Susceptible to hepatic oxidation via CYP3A4.

  • Toxicity: Low acute toxicity (LD50_{50} > 500 mg/kg in rodents) but potential hepatotoxicity from furan metabolites .

Physicochemical Properties

PropertyValue/Description
Melting Point98–102°C (predicted)
Solubility0.5 mg/mL in DMSO; <0.1 mg/mL in H2_2O
LogP (Partition Coefficient)2.3 (calculated)
StabilityStable under inert atmosphere; hydrolyzes in strong acids/bases

Data inferred from analogs .

Applications in Research and Industry

Medicinal Chemistry

  • Intermediate synthesis: Used in the preparation of kinase inhibitors and GPCR ligands .

  • Proteolysis-targeting chimeras (PROTACs): The carbamoyl group serves as a linker for E3 ligase recruitment .

Materials Science

  • Polymer modification: Incorporated into epoxy resins to enhance thermal stability (Tg_g: 150–170°C) .

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